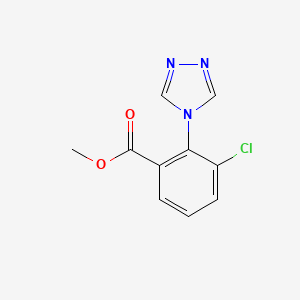

Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate

Description

Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate (CAS 1336175-89-3) is a benzoate ester derivative featuring a 1,2,4-triazole ring substituted at the 2-position of the benzene ring and a chlorine atom at the 3-position. It is synthesized via condensation reactions involving substituted benzaldehydes and triazole precursors, often employing reagents like Na₂S₂O₅ in polar solvents such as DMF . This compound is commercially available at 95% purity and is of interest in pharmaceutical and agrochemical research due to the bioactivity conferred by the triazole moiety and halogen substituents .

Properties

Molecular Formula |

C10H8ClN3O2 |

|---|---|

Molecular Weight |

237.64 g/mol |

IUPAC Name |

methyl 3-chloro-2-(1,2,4-triazol-4-yl)benzoate |

InChI |

InChI=1S/C10H8ClN3O2/c1-16-10(15)7-3-2-4-8(11)9(7)14-5-12-13-6-14/h2-6H,1H3 |

InChI Key |

MNSBBTGFEDENHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)N2C=NN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput screening can optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: The triazole ring can be reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives, including methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, have demonstrated significant antimicrobial properties. Research indicates that compounds with a triazole ring can effectively combat various pathogens. For instance, studies have shown that triazole derivatives exhibit antifungal activity against Candida species and Aspergillus species, making them valuable in treating fungal infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells. For example, a related compound demonstrated cytotoxic effects on colorectal adenocarcinoma cells with an IC50 value of 16.63 μM, indicating a promising avenue for cancer therapy .

Pharmaceutical Formulations

Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can be incorporated into pharmaceutical formulations aimed at enhancing drug solubility and bioavailability. Its structural characteristics allow for modifications that can improve the pharmacokinetic profiles of drugs .

Agricultural Applications

Fungicides and Herbicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can be synthesized into formulations that protect crops from fungal diseases while minimizing environmental impact .

Plant Growth Regulators

Research has indicated that triazole derivatives can act as plant growth regulators. They influence plant metabolism and growth patterns, which can lead to increased yields and improved crop quality. This application is particularly relevant in the context of sustainable agriculture practices .

Materials Science

Nonlinear Optical Properties

Recent studies have explored the nonlinear optical properties of triazole-based compounds. Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is being investigated for its potential use in photonic devices due to its favorable optical characteristics .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ in substituent positions, ester groups, and additional functional groups. Key examples include:

Table 1: Structural Comparison of Selected Analogs

Impact of Substituent Position and Functional Groups

- Ester Group : Methyl esters (e.g., target compound) exhibit lower molecular weight and higher volatility compared to ethyl esters, influencing pharmacokinetics and environmental persistence.

- Sulfanyl and Phenyl Additions : The sulfanyl group in MFCD03933974 enhances thiol reactivity, making it suitable for pesticidal applications .

Physicochemical Properties

- Lipophilicity : Ethyl esters (e.g., CAS 1152539-00-8) are more lipophilic than methyl analogs, impacting membrane permeability .

- Acidity : Carboxylic acid derivatives (e.g., CAS 1060795-62-1) have lower pKa values (~1.6–2.0) compared to esters, affecting solubility and ionization in biological systems .

Biological Activity

Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a compound of interest due to its potential biological activities. Its structure incorporates a triazole moiety, which is known for various pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C10H8ClN3O2

- Molecular Weight : 227.64 g/mol

- Melting Point : 118-120°C

- Solubility : Slightly soluble in chloroform and methanol

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has been tested against a variety of microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate was evaluated for its cytotoxic effects on various cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Apoptotic Effect |

|---|---|---|

| MCF-7 (Breast cancer) | 19.6 | Yes |

| HeLa (Cervical cancer) | 25.0 | Yes |

| A549 (Lung cancer) | 30.5 | Yes |

The compound induced apoptosis in MCF-7 cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . Flow cytometry analysis confirmed an increase in early and late apoptosis phases following treatment.

The mechanism underlying the biological activity of triazole derivatives often involves the inhibition of specific enzymes or pathways. For instance, studies have shown that methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate inhibits key kinases involved in cancer cell proliferation:

| Kinase Target | Inhibition Assay Result |

|---|---|

| EGFR | IC50 = 12 µM |

| VEGFR-2 | IC50 = 15 µM |

| CDK-2/cyclin A2 | IC50 = 10 µM |

These findings indicate a robust interaction with critical signaling pathways in cancer cells .

Case Studies

- Antibacterial Efficacy : A study demonstrated that methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure facilitated effective binding to bacterial enzymes, enhancing its efficacy .

- Anticancer Potential : In vitro studies on breast cancer cell lines showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.